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Compound of Interest

Compound Name: 3-Ethyl-3-pentanol

Cat. No.: B146929

Introduction

3-Ethyl-3-pentanol (CAS No: 597-49-9), also known as triethylcarbinol, is a tertiary heptyl
alcohol with significant applications in chemical synthesis and as a solvent. A thorough
understanding of its spectroscopic properties is fundamental for its identification,
characterization, and quality control in research and industrial settings. This technical guide
provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data for 3-ethyl-3-pentanol, complete with experimental protocols
and visual representations of spectroscopic principles.

Data Presentation

The spectroscopic data for 3-ethyl-3-pentanol is summarized in the following tables, providing
a clear and concise reference for researchers and scientists.

Table 1: Predicted *H NMR Spectroscopic Data for 3-
Ethyl-3-pentanol

Due to the symmetrical nature of 3-ethyl-3-pentanol, ((CHsCH2)sCOH), the three ethyl groups
are chemically equivalent. This results in a simplified tH NMR spectrum.
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Predicted Chemical

Signal Assignment Shift (5, ppm) Multiplicity Integration
-CHs (Methyl) ~0.9 Triplet (t) 9H
-CHz- (Methylene) ~15 Quartet (q) 6H
-OH (Hydroxyl) Variable (typically 1-3)  Singlet (s, broad) 1H

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent,

and temperature.

Table 2: Predicted **C NMR Spectroscopic Data for 3-
Ethyl-3-pentanol

The proton-decoupled 13C NMR spectrum is also simplified due to the molecule's symmetry.

Carbon Assignment Predicted Chemical Shift (8, ppm)
-CHs (Methyl) ~8

-CHz- (Methylene) ~33

C-OH (Quaternary Carbon) ~75

Table 3: Infrared (IR) Spectroscopic Data for 3-Ethyl-3-
pentanol

The following characteristic absorption bands are observed in the IR spectrum of 3-ethyl-3-
pentanol.[1]
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Wavenumber (cm~—?) Vibration Type Functional Group

~ 3400 (broad) O-H stretch Alcohol (-OH)

2965, 2878 C-H stretch Alkane (-CHs, -CH2-)
1460 C-H bend Alkane (-CHz-)

1380 C-H bend Alkane (-CHs)

~ 1150 C-O stretch Tertiary Alcohol (C-OH)

Table 4: Mass Spectrometry (MS) Data for 3-Ethyl-3-
pentanol

The mass spectrum is characterized by the molecular ion and prominent fragment ions
resulting from alpha-cleavage.[2]

mlz Relative Intensity Proposed Fragment
116 Low [M]*, Molecular lon
87 High [M - CH2CHs]*

[M - CH2CHs - C2Ha4]* or
59 Base Peak

[(CH3CH2)2COH]*
43 Moderate [CsH7]*
29 High [CH2CH3s]*

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To acquire high-resolution *H and *3C NMR spectra of 3-ethyl-3-pentanol.

Materials:
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3-Ethyl-3-pentanol (high purity)

Deuterated chloroform (CDCls)

NMR tubes (5 mm)

Pipettes

Vortex mixer
Procedure:
e Sample Preparation:

o For 'H NMR, accurately weigh approximately 10-20 mg of 3-ethyl-3-pentanol and
dissolve it in approximately 0.6 mL of CDCIs in a clean, dry vial.

o For 3C NMR, a more concentrated sample of 50-100 mg in 0.6 mL of CDCls is
recommended.

o Thoroughly mix the solution using a vortex mixer to ensure homogeneity.
o Sample Transfer:

o Using a pipette, transfer the solution into a 5 mm NMR tube.

o Ensure the liquid height in the tube is approximately 4-5 cm.
e Instrument Setup:

o Insert the NMR tube into the spectrometer's spinner turbine.

o Lock the spectrometer on the deuterium signal of the CDCls.

o Shim the magnetic field to achieve optimal homogeneity.

o Data Acquisition:
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o Acquire the *H NMR spectrum, typically using a 90° pulse and a sufficient number of
scans to achieve a good signal-to-noise ratio.

o Acquire the proton-decoupled *3C NMR spectrum. A larger number of scans will be
necessary due to the lower natural abundance of 13C.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of 3-ethyl-3-pentanol.
Materials:

e 3-Ethyl-3-pentanol

o FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
 |Isopropanol or acetone for cleaning

Procedure:

e Background Spectrum:

o Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol
or acetone.

o Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the
sample spectrum.

o Sample Application:
o Place a single drop of 3-ethyl-3-pentanol directly onto the center of the ATR crystal.
o Data Acquisition:

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio.

o The spectrum is typically recorded over the range of 4000 to 400 cm~1.
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e Cleaning:

o After the measurement, thoroughly clean the ATR crystal with a solvent-dampened tissue.

Electron lonization Mass Spectrometry (EI-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and fragment ions of 3-
ethyl-3-pentanol.

Materials:

o 3-Ethyl-3-pentanol

o Gas chromatograph-mass spectrometer (GC-MS) system
e Microsyringe

Procedure:

e Sample Introduction:

o Adilute solution of 3-ethyl-3-pentanol in a volatile solvent (e.g., dichloromethane or ether)
is prepared.

o Using a microsyringe, a small volume (typically 1 pL) of the solution is injected into the GC
inlet. The GC will separate the analyte from the solvent and introduce it into the mass
spectrometer.

e |onization:

o In the ion source, the vaporized 3-ethyl-3-pentanol molecules are bombarded with a
beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and
fragment.

e Mass Analysis:

o The resulting positively charged ions are accelerated and separated by the mass analyzer
(e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
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e Detection:

o The separated ions are detected, and a mass spectrum is generated, plotting ion intensity
versus m/z.

Mandatory Visualization

The following diagrams illustrate key concepts related to the spectroscopic analysis of 3-ethyl-

3-pentanol.
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Caption: Workflow of spectroscopic analysis for 3-ethyl-3-pentanol.
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Primary Fragmentation Pathway of 3-Ethyl-3-pentanol in EI-MS
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Caption: Alpha-cleavage fragmentation of 3-ethyl-3-pentanol in mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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